Home > Products > Screening Compounds P131429 > N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide - 1040679-77-3

N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Catalog Number: EVT-3537585
CAS Number: 1040679-77-3
Molecular Formula: C20H14ClF2N3O2S
Molecular Weight: 433.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211) []

    Compound Description: VUF11211 is a high-affinity CXCR3 antagonist characterized by a rigid, elongated structure containing two basic groups. [] It exhibits potent antagonistic activity against CXCR3, effectively blocking the binding and function of CXCR3 chemokines, particularly CXCL11. []

    Relevance: While VUF11211 differs significantly in overall structure from N-(3-Chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, its classification as a CXCR3 antagonist highlights the importance of exploring diverse chemical scaffolds for modulating this receptor. Understanding the binding modes and structure-activity relationships of distinct CXCR3 antagonists like VUF11211 can provide valuable insights for the development of novel compounds, including those structurally related to N-(3-Chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, targeting this receptor. []

2. (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330) []

    Compound Description: NBI-74330 is another high-affinity CXCR3 antagonist, structurally distinct from VUF11211. [] It lacks basic groups and belongs to the 8-azaquinazolinone class. [] NBI-74330 effectively blocks the binding and signaling of CXCR3 chemokines by interacting with specific amino acid residues within the receptor's transmembrane domain. []

    Relevance: Similar to VUF11211, NBI-74330 showcases a distinct chemotype capable of high-affinity binding to CXCR3. While structurally different from N-(3-Chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, its mechanism of action and the specific interactions with CXCR3 can provide valuable insights for designing and optimizing novel CXCR3 modulators. The identification of key binding residues and the understanding of structure-activity relationships derived from NBI-74330 can guide the development of related compounds, potentially including analogs of N-(3-Chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, with improved CXCR3 modulating properties. []

3. [3H]N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide (RAMX3) []

    Compound Description: RAMX3 is an allosteric radioligand designed to study the CXCR3 receptor. [] Its structure closely resembles that of NBI-74330, incorporating a radiolabeled atom for detection and binding studies. []

    Relevance: The structural similarity between RAMX3 and NBI-74330, both sharing the core pyrido[2,3-d]pyrimidinone scaffold, highlights the significance of this chemical moiety for interacting with the CXCR3 receptor. [] This suggests that N-(3-Chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, while containing a benzothieno[3,2-d]pyrimidinone core, might exhibit binding affinity towards CXCR3 due to the presence of a similar pyrimidinone ring system. Further investigation into the structure-activity relationships within this class of compounds, comparing the binding affinities and functional effects of the benzothieno[3,2-d]pyrimidinone and pyrido[2,3-d]pyrimidinone scaffolds, would be valuable. []

4. N-1-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimi-din2yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide (BD103) []

    Compound Description: BD103 is a biased negative allosteric modulator (NAM) of the CXCR3 receptor. [] It exhibits probe-dependent inhibition of CXCR3 signaling, meaning its inhibitory effects vary depending on the specific assay or ligand used to probe receptor activity. []

    Relevance: While BD103's structure differs from N-(3-Chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, its characterization as a biased NAM of CXCR3 highlights the potential for allosteric modulation of this receptor. This suggests that exploring the allosteric binding sites of CXCR3 could be a viable strategy for modulating its activity. Although structurally distinct, understanding the mechanism of action and the structural features of BD103 that contribute to its biased NAM activity can inform the design of novel allosteric modulators, potentially including analogs of N-(3-Chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, with improved selectivity and efficacy in targeting specific CXCR3 signaling pathways. []

5. 5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064) []

    Compound Description: BD064 is another biased negative allosteric modulator of the CXCR3 receptor. Like BD103, its inhibitory activity is probe-dependent. [] It interacts with specific amino acid residues within the CXCR3 binding pocket, influencing its signaling properties. []

    Relevance: BD064 shares a structural resemblance with BD103, particularly the pyrido[2,3-d]pyrimidinone core and the substituted phenyl groups. [] While its structure differs from N-(3-Chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, BD064's classification as a biased NAM, along with its specific interactions with CXCR3, further emphasizes the potential for developing allosteric modulators with tailored selectivity profiles for this receptor. The understanding of how subtle structural variations within this class of compounds, particularly the introduction of a boronic acid moiety in BD064, can lead to differential effects on CXCR3 signaling can inform the design and optimization of novel allosteric modulators, potentially including analogs of N-(3-Chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, with enhanced selectivity and efficacy in modulating specific CXCR3-mediated signaling pathways. []

6. 3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin- 4(1H)-one (2) []

    Compound Description: This compound serves as a key starting material for synthesizing a series of thieno[3,2-d]pyrimidine derivatives. [] These derivatives were evaluated for their antitumor activity against various cancer cell lines. []

    Relevance: Compound 2 shares the core thieno[3,2-d]pyrimidine scaffold with N-(3-Chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. [] The variations in substituents and functional groups attached to this core structure can significantly influence the biological activity of the resulting compounds. Studying the structure-activity relationships of derivatives derived from compound 2 can provide insights into the essential structural features required for antitumor activity within this class of compounds, potentially guiding the development of N-(3-Chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide analogs with enhanced potency and selectivity against specific cancer types. []

7. Ethyl-[(3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[ 3,2-d]pyrimidin-4-yl)-oxy]acetate (10) []

    Compound Description: Compound 10 is a derivative of compound 2 and exhibited potent anticancer activity, comparable to that of doxorubicin. []

    Relevance: This compound is structurally related to N-(3-Chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide because it is also a thieno[3,2-d]pyrimidine derivative. [] Exploring the structure-activity relationships of these derivatives, especially comparing the effects of different substituents on the thieno[3,2-d]pyrimidine core, can be beneficial in optimizing the design of N-(3-Chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide analogs with potentially improved anticancer properties. []

8. N-(phenyl)/4-chlorophenyl or methoxy- phenyl)-2-[(3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[ 3,2-d]pyrimidin-2-yl)-sulfanyl]-acetamide (13a-c) []

    Compound Description: This series of compounds, 13a-c, represents a group of thieno[3,2-d]pyrimidine derivatives with varying substituents at the phenyl ring attached to the acetamide moiety. []

    Relevance: These compounds share the core thieno[3,2-d]pyrimidine structure with N-(3-Chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide and highlight the importance of the acetamide side chain for biological activity. [] Investigating the structure-activity relationships within this series, particularly how the electronic and steric properties of the substituents on the phenyl ring influence the overall activity of the compounds, can provide valuable insights for optimizing the design of N-(3-Chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide analogs with improved potency and selectivity. []

9. N-{4-[(3-methyl-4-oxo-6-phenyl-3H,4H- -thieno[3,2-d]pyrimidin-2-yl)-amino]phenyl}-methanesulfonamide (18) []

    Compound Description: Compound 18 is another thieno[3,2-d]pyrimidine derivative synthesized from compound 2. [] It exhibited potent anticancer activity, comparable to that of doxorubicin. []

    Relevance: This compound is closely related to N-(3-Chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, as both share the core thieno[3,2-d]pyrimidine scaffold and possess an aromatic ring linked to the core structure via an amide or amine linkage. [] The presence of the methanesulfonamide group in compound 18 suggests that incorporating similar sulfonamide moieties into N-(3-Chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide could potentially enhance its anticancer properties. Further investigation into the structure-activity relationships of such analogs is warranted. []

Properties

CAS Number

1040679-77-3

Product Name

N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide

Molecular Formula

C20H14ClF2N3O2S

Molecular Weight

433.9 g/mol

InChI

InChI=1S/C20H14ClF2N3O2S/c1-2-15-25-18-17-13(23)4-3-5-14(17)29-19(18)20(28)26(15)9-16(27)24-10-6-7-12(22)11(21)8-10/h3-8H,2,9H2,1H3,(H,24,27)

InChI Key

XFYBQWABOKOJID-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=C(C=C3)F)Cl)SC4=CC=CC(=C42)F

Canonical SMILES

CCC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=C(C=C3)F)Cl)SC4=CC=CC(=C42)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.